N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline
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Overview
Description
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide to yield the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with 2,4-dimethylaniline under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but lacks the tetrazole and dimethylaniline moieties.
Formoterol Related Compound D: Contains a methoxyphenyl group and a similar structural framework but differs in its specific functional groups and overall structure.
Uniqueness
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-2,4-dimethylaniline |
InChI |
InChI=1S/C19H23N5O/c1-13-6-11-17(14(2)12-13)20-19(3,4)18-21-22-23-24(18)15-7-9-16(25-5)10-8-15/h6-12,20H,1-5H3 |
InChI Key |
UJNADSKJKIOQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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